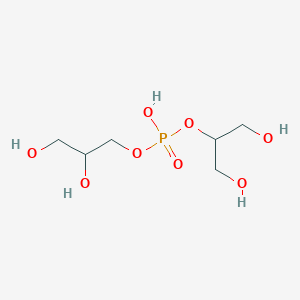![molecular formula C21H16ClNO4 B234698 N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as AG-1478, and it is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Wissenschaftliche Forschungsanwendungen
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various research fields. One of the major applications of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the EGFR tyrosine kinase, which is overexpressed in many types of cancer. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of protein kinases that are involved in the pathogenesis of these diseases.
Wirkmechanismus
The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the inhibition of the EGFR tyrosine kinase. This kinase is involved in the regulation of cell growth and proliferation, and its overexpression is associated with the development and progression of many types of cancer. By inhibiting the activity of this kinase, N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of the EGFR tyrosine kinase and its downstream signaling pathways, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide in lab experiments is its potent inhibitory activity against the EGFR tyrosine kinase. This compound is also highly selective for this kinase, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide. One of the major directions is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another direction is the investigation of the potential applications of this compound in other research fields, such as neurodegenerative diseases and inflammation. Additionally, the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound in vivo is also an important future direction.
Synthesemethoden
The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzyl alcohol in the presence of a base to form 4-chloro-2-[hydroxy(phenyl)methyl]phenol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent to form the final product, N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide.
Eigenschaften
Produktname |
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide |
|---|---|
Molekularformel |
C21H16ClNO4 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H16ClNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11,20,24H,12H2,(H,23,25) |
InChI-Schlüssel |
HRHSRZQPUDFDNF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(C4=CC=CC=C4)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




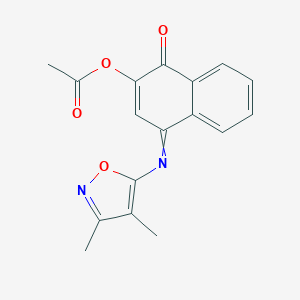
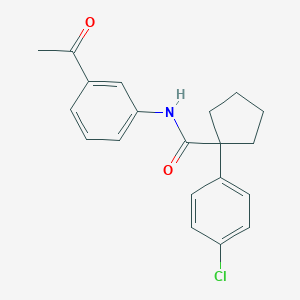
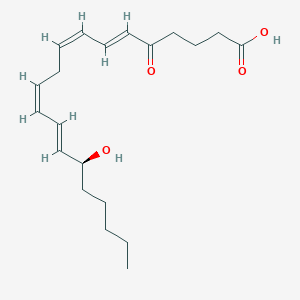
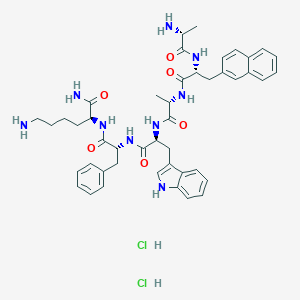
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)
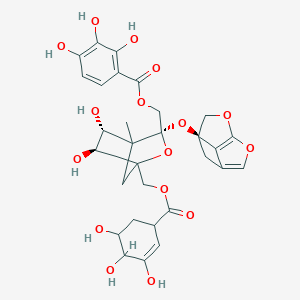
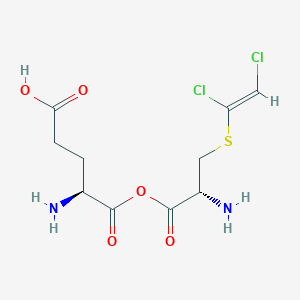
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
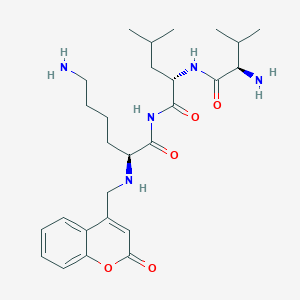
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
